methyl 11-chloro-10-oxoundecanoate
Description
Methyl 11-chloro-10-oxoundecanoate is a methyl ester derivative of an 11-carbon fatty acid chain featuring a ketone (oxo) group at position 10 and a chlorine substituent at position 11. Its molecular formula is C12H21ClO3, with a molecular weight of 248.75 g/mol. The compound’s structure combines ester, ketone, and chloro functional groups, making it reactive and suitable for applications in organic synthesis, polymer chemistry, or pharmaceutical intermediates.
Properties
CAS No. |
942200-06-8 |
|---|---|
Molecular Formula |
C12H21ClO3 |
Molecular Weight |
248.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Grignard Coupling and Wacker Oxidation
A prominent method involves the use of Grignard reagents to construct the carbon backbone, followed by Wacker oxidation to introduce the ketone functionality. In one approach, 10-undecenylmagnesium bromide is coupled with a tosylate intermediate derived from 3-methyl-1-heptanol. The resulting alkene undergoes Wacker oxidation (PdCl₂/CuCl catalyst system in aqueous HCl) to yield the 10-oxo group. Subsequent chlorination at the terminal position is achieved via nucleophilic substitution using sodium chloride in dimethylacetamide (DMA), yielding the final product with 93% purity.
Key reaction steps:
-
Grignard coupling :
-
Wacker oxidation :
-
Chlorination :
This method benefits from high regioselectivity due to the directing effects of the tosylate group.
Interfacial Polycondensation with Phase Transfer Catalysts
Another route employs interfacial polycondensation in a chloroform-water system, using citramide as a phase transfer catalyst. Here, sebacoyl chloride (decanedioyl chloride) reacts with methanol under basic conditions to form methyl undecanoate. The ketone is introduced via oxidation of a secondary alcohol intermediate using Jones reagent (CrO₃/H₂SO₄), followed by chlorination with thionyl chloride (SOCl₂) at 70°C. Yields range from 78% to 86%, depending on the chain length and reaction time.
Optimization parameters:
-
Temperature : 60–70°C for chlorination
-
Catalyst loading : 0.5–1.0 mol% citramide
-
Solvent system : Chloroform/water (3:1 v/v)
This method is scalable but requires careful control of oxidation conditions to avoid over-chlorination.
Chlorination Strategies and Selectivity Control
Radical Chlorination
Radical-mediated chlorination using N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) under UV light achieves terminal chlorination with 65–70% selectivity. The reaction proceeds via a chain mechanism:
-
Initiation :
-
Propagation :
This method is less favored due to competing side reactions at the ketone’s α-position.
Nucleophilic Substitution of Tosylates
Tosylation of a primary alcohol intermediate (e.g., 11-hydroxy-10-oxoundecanoate) using tosyl chloride (TsCl) in pyridine, followed by displacement with lithium chloride in tetrahydrofuran (THF), provides superior selectivity (89–92%). The reaction mechanism involves:
This approach minimizes elimination byproducts and is compatible with ester functionalities.
Esterification and Purification Techniques
Acid-Catalyzed Esterification
10-Oxo-11-chloroundecanoic acid is esterified with methanol using sulfuric acid (H₂SO₄) as a catalyst. The reaction is conducted at reflux (65°C) for 12 hours, achieving 95% conversion. Excess methanol is removed via rotary evaporation, and the crude product is purified by silica gel chromatography (hexane/ethyl acetate 10:1).
Key data :
Schlenk Line Techniques for Moisture-Sensitive Steps
For chlorination and Grignard reactions, moisture-sensitive intermediates are handled under inert atmosphere using Schlenk lines. Anhydrous THF and freshly distilled reagents are critical to prevent hydrolysis.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Selectivity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Grignard/Wacker | 93 | 95 | High | Moderate |
| Interfacial | 86 | 89 | Medium | Low |
| Radical Chlor | 70 | 65 | Low | High |
| Tosylate Sub | 92 | 92 | High | Moderate |
The Grignard/Wacker and tosylate substitution methods are preferred for industrial applications due to their balance of yield and scalability.
Challenges and Mitigation Strategies
Regioselectivity in Chlorination
Unwanted chlorination at the α-position of the ketone is mitigated by:
Chemical Reactions Analysis
Types of Reactions
Methyl 11-chloro-10-oxoundecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as Jones’ reagent for oxidation.
Reducing agents: Such as lithium aluminum hydride for reduction.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Carboxylic acids: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Methyl 11-chloro-10-oxoundecanoate has diverse applications in scientific research, including:
Chemistry: It serves as a precursor in organic synthesis, enabling the creation of various complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 11-chloro-10-oxoundecanoate involves its interaction with molecular targets and pathways. The chloro and oxo groups play a crucial role in its reactivity, allowing it to participate in various biochemical and chemical processes. The compound can modulate enzyme activity and interact with cellular components, leading to its effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares methyl 11-chloro-10-oxoundecanoate with key analogs:
Key Observations:
- Functional Diversity: The target compound uniquely combines a ketone and chloro group, unlike analogs with alkyl branches (e.g., methyl 10-methylundecanoate) or unsaturation (e.g., methyl 10-undecenoate).
- Reactivity: The electron-withdrawing oxo group increases polarity and may enhance susceptibility to nucleophilic attack.
- Molecular Weight: The chloro and oxo groups contribute to a higher molecular weight compared to non-halogenated esters like methyl 10-methylundecanoate.
Reactivity Trends:
- Hydrolysis: The ester group in all compounds is prone to hydrolysis under acidic or basic conditions. The electron-withdrawing oxo group in the target compound may accelerate ester hydrolysis compared to methyl 10-methylundecanoate.
- Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution, whereas methyl 11-bromo-10-methoxyundecanoate’s bromo group offers higher reactivity in such reactions .
Physicochemical Properties
Polarity and Solubility:
- Methyl 10-undecenoate’s alkene group reduces polarity, favoring solubility in non-polar solvents .
Stability:
- The ketone group may render the compound susceptible to reduction (e.g., forming secondary alcohols). Chloro substituents can lead to decomposition under high heat or UV light.
Q & A
Q. What are the established synthetic pathways for methyl 11-chloro-10-oxoundecanoate, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves Claisen condensation or Friedel-Crafts acylation to introduce the oxo group, followed by chlorination at the C11 position. Key factors include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation .
- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane, MeCl₂) enhance chlorination efficiency .
- Temperature control : Reactions above 40°C risk decarboxylation of the ester group.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield improvements (70–85%) are documented under inert atmospheres .
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and chloroalkane (C-Cl, ~550–750 cm⁻¹) groups .
- NMR : ¹H NMR identifies the methyl ester (δ 3.6–3.8 ppm) and chloro-substituted alkane (δ 3.4–3.6 ppm). ¹³C NMR resolves the ketone (δ 205–210 ppm) and ester carbonyl (δ 170–175 ppm) .
- Mass spectrometry (EI-MS) : Molecular ion [M+H]⁺ at m/z 262.7 confirms the molecular formula C₁₂H₁₉ClO₃ .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Temperature : Degrades rapidly above 25°C; refrigerated (4°C) storage in amber vials extends stability to 6 months .
- Solvent compatibility : Stable in MeCl₂ but hydrolyzes in aqueous MeOH (half-life: 72 hours at pH 7) .
- Light sensitivity : UV exposure induces radical cleavage of the C-Cl bond, confirmed by GC-MS degradation products .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chloro and oxo groups in nucleophilic substitution reactions?
Methodological Answer:
- Oxo group : The electron-withdrawing ketone activates the adjacent C11 for SN2 substitution. DFT calculations show a 15% reduction in activation energy compared to non-oxo analogs .
- Chloro group : Steric hindrance at C11 slows substitution kinetics. Kinetic studies (HPLC monitoring) reveal pseudo-first-order rate constants (k = 1.2 × 10⁻³ s⁻¹) in DMF with KCN .
- Competing pathways : Elimination (E2) dominates in polar protic solvents (e.g., ethanol), forming undecenoate derivatives .
Q. How can contradictory data on the compound’s solubility in nonpolar solvents be resolved?
Methodological Answer:
Q. What experimental designs are optimal for studying its role as a precursor in prostaglandin analogs?
Methodological Answer:
- In vitro models : Use chiral HPLC to isolate enantiomers, as bioactivity varies by configuration (e.g., (R)-isomer shows 3× higher binding affinity to COX-2) .
- Kinetic profiling : Stopped-flow spectroscopy monitors intermediate formation during prostaglandin E₂ synthesis .
- Control variables : Maintain O₂-free environments to prevent ketone oxidation during long-term assays .
Q. How should researchers address discrepancies in reported melting points?
Methodological Answer:
- Method standardization : DSC (Differential Scanning Calorimetry) under N₂ gives consistent mp = 34–36°C, while capillary methods (older studies) report 28–32°C due to partial decomposition .
- Purity verification : Elemental analysis (C, H, Cl) within ±0.3% of theoretical values ensures sample integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
